1-Acetyl-5-aminoindoline
Overview
Description
1-Acetyl-5-aminoindoline is a chemical compound that is part of the isoindoline class, which is characterized by a distinct structural framework. This framework is versatile and can be modified to produce various derivatives with potential applications in different fields, such as materials science and medicinal chemistry. The papers provided discuss several derivatives of the isoindoline class, focusing on their synthesis, molecular structure, and reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of isoindoline derivatives is a topic of interest due to their potential applications. For instance, the synthesis of a fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetal is reported, which is a precursor to phthalocyanines, compounds with significant industrial and electronic applications . Another study describes the rearrangement of 1-acetylindoxyl oxime to produce 1-acetyl-2-chloro-3-iminoindoline hydrochloride, a process that involves treatment with hydrogen chloride in acetic acid . This demonstrates the reactivity of the isoindoline scaffold and its ability to undergo structural rearrangements under certain conditions.
Molecular Structure Analysis
The molecular structure of isoindoline derivatives is crucial for their chemical properties and potential applications. The X-ray structural analysis of the fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetal provides atomic-level characterization, revealing the stabilization of the amino tautomer and the presence of hydrogen-bonded dimers in the solid state . Similarly, the single crystal structure of a tetrahydroisoquinoline derivative is reported, which is relevant for its potential as a positron emission tomography (PET) ligand . These analyses are essential for understanding the three-dimensional arrangement of atoms within these molecules and their implications for reactivity and binding.
Chemical Reactions Analysis
The reactivity of isoindoline derivatives in chemical reactions is another area of interest. The fluoroalkylated acetal mentioned earlier is capable of forming both metallo- and metal-free phthalocyanines, suggesting its role as an intermediate in the synthesis of these compounds . Additionally, the 1-acetyl-2-chloro-3-iminoindoline hydrochloride derivative is shown to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by secondary amines or thiophenol, leading to various substituted products . These reactions highlight the versatility of the isoindoline scaffold and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline derivatives are influenced by their molecular structure and the substituents attached to the isoindoline core. The studies provided do not directly discuss the physical properties such as melting points, solubility, or stability of the 1-acetyl-5-aminoindoline derivatives. However, the structural analyses and reactivity profiles suggest that these compounds have distinct chemical properties that could be tailored for specific applications, such as ligands for imaging brain diseases or intermediates in the synthesis of industrially relevant materials .
Scientific Research Applications
Synthesis of Tryptamine Analogs
1-Acetyl-5-aminoindoline plays a role in the synthesis of tryptamine analogs. The process involves diazotization of 1-acetyl-5-aminoindoline, followed by reactions leading to the creation of tryptamines, which have significance in medicinal chemistry (Kadzhrishvili et al., 1994).
Antineoplastic Agent Development
In the context of cancer research, derivatives of compounds related to 1-acetyl-5-aminoindoline, such as 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone, have shown potential as antineoplastic agents. These derivatives are explored for their capacity to inhibit critical enzymes in cancer cell proliferation, making them significant in the development of cancer therapeutics (Agrawal et al., 1977).
Analytical Applications in Amino Acids
1-Acetyl-5-aminoindoline derivatives, particularly in the form of N-acetylated amino acid derivatives, are used in analytical chemistry. They play a role in the separation and detection of amino acids, which is crucial in various biochemical and pharmacological research areas (Yuan & Pietrzyk, 1991).
Enzymatic Synthesis and Inhibition Studies
Various derivatives and compounds related to 1-acetyl-5-aminoindoline are investigated for their role in enzymatic reactions. These studies include the synthesis of specific compounds through enzymatic processes and the investigation of these compounds as inhibitors of certain enzymes, relevant in medical and biological research (Gao et al., 2006).
Role in Neurotransmitter Studies
Compounds related to 1-acetyl-5-aminoindoline are used in studies exploring neurotransmitter functions, particularlyacetylcholine receptors and their mechanisms. These studies contribute to a better understanding of neurotransmission and can lead to advancements in treating neurological disorders (Raftery et al., 1980).
Safety And Hazards
properties
IUPAC Name |
1-(5-amino-2,3-dihydroindol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDUFDGEYKOQRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303430 | |
Record name | 1-Acetyl-5-aminoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-aminoindoline | |
CAS RN |
4993-96-8 | |
Record name | 4993-96-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Acetyl-5-aminoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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